Boc-2-amino-2-furanacetic acid
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Overview
Description
Boc-2-amino-2-furanacetic acid, also known as tert-butoxycarbonylamino-furan-2-yl-acetic acid, is a compound that has garnered significant interest in the fields of organic chemistry and biochemistry. This compound is characterized by the presence of a furan ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes.
Mechanism of Action
Target of Action
Boc-2-amino-2-furanacetic acid is a chemical compound that primarily targets amines . The compound is used as a protecting group in organic synthesis . The primary role of this compound is to protect amines during chemical reactions, preventing them from reacting with other substances .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . This stability allows the Boc group to protect amines during chemical reactions .
Biochemical Pathways
The compound plays a significant role in the synthesis of various biochemical compounds, particularly those involving amines . By protecting amines, the Boc group allows for more controlled and precise chemical reactions .
Pharmacokinetics
The compound’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the protection of amines during chemical reactions . This protection allows for more controlled and precise chemical reactions, enabling the synthesis of various biochemical compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound can be added to amines under aqueous conditions . Additionally, the compound’s stability towards most nucleophiles and bases suggests that it can function effectively in a variety of chemical environments .
Preparation Methods
The synthesis of Boc-2-amino-2-furanacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of 2-amino-2-furanacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Boc-2-amino-2-furanacetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include Boc-protected amino alcohols, N-alkylated, and N-acylated derivatives .
Scientific Research Applications
Boc-2-amino-2-furanacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Boc-2-amino-2-furanacetic acid can be compared with other Boc-protected amino acids such as Boc-glycine and Boc-alanine. While all these compounds serve as protected amino acids, this compound is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity .
Similar compounds include:
Boc-glycine: A simple Boc-protected amino acid used in peptide synthesis.
Boc-alanine: Another Boc-protected amino acid with applications in organic synthesis.
Boc-phenylalanine: A Boc-protected aromatic amino acid used in the synthesis of peptides and other complex molecules.
Properties
IUPAC Name |
2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBITFSIZYXJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970701 |
Source
|
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55362-75-9 |
Source
|
Record name | {[tert-Butoxy(hydroxy)methylidene]amino}(furan-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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